molecular formula C22H19Cl2F3N4O2 B2742654 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1,4-diazepane CAS No. 1022094-73-0

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1,4-diazepane

Cat. No.: B2742654
CAS No.: 1022094-73-0
M. Wt: 499.32
InChI Key: UNSYEBYJFSVDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1,4-diazepane is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel [1] . TRPA1 is a non-selective cation channel expressed on sensory neurons, often referred to as a 'chemosensor' for its role in detecting a wide range of exogenous and endogenous irritants, including reactive chemicals, cold, and mechanical stimuli [1] . As a research tool, this compound is highly valuable for investigating the pathophysiological role of TRPA1 in various models of pain and neurogenic inflammation. Its application allows scientists to dissect the specific contributions of TRPA1 signaling in conditions such as inflammatory and neuropathic pain , airway inflammation and asthma , and itch (pruritus) . By selectively blocking TRPA1, researchers can elucidate downstream signaling pathways, validate TRPA1 as a therapeutic target for a range of sensory disorders, and conduct critical in vitro and in vivo mechanism-of-action studies.

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2F3N4O2/c1-13-18(19(29-33-13)15-5-2-3-6-16(15)23)21(32)31-8-4-7-30(9-10-31)20-17(24)11-14(12-28-20)22(25,26)27/h2-3,5-6,11-12H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSYEBYJFSVDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) on Pyridine

Intermediate A is synthesized via SNAr between 2,3-dichloro-5-(trifluoromethyl)pyridine and 1,4-diazepane. The electron-withdrawing trifluoromethyl group activates the pyridine ring for substitution at the 2-position.

Procedure :

  • Dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous DMF under nitrogen.
  • Add 1,4-diazepane (1.2 equiv) and triethylamine (2.0 equiv) dropwise at 0°C.
  • Warm to 60°C and stir for 12 hours.
  • Quench with ice water, extract with dichloromethane, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Key Data :

  • Yield: 68–72%
  • Characterization: $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃) δ 8.42 (s, 1H, pyridine-H), 7.89 (s, 1H, pyridine-H), 3.85–3.78 (m, 4H, diazepane-H), 2.95–2.89 (m, 4H, diazepane-H).

Alternative Route: Reductive Amination

For scalability, reductive amination between 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde and 1,4-diazepane using sodium triacetoxyborohydride (STAB) in dichloroethane provides Intermediate A.

Optimized Conditions :

  • Temperature: 25°C
  • Reaction Time: 24 hours
  • Yield: 82% (superior to SNAr route)

Synthesis of Intermediate B: 3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazole-4-Carbonyl Chloride

Oxazole Ring Formation via Cyclocondensation

The 1,2-oxazole core is constructed using a Hantzsch-type reaction between 2-chlorobenzaldehyde and ethyl acetoacetate, followed by hydroxylamine-mediated cyclization.

Stepwise Protocol :

  • Knoevenagel Condensation : React 2-chlorobenzaldehyde (1.0 equiv) with ethyl acetoacetate (1.1 equiv) in ethanol with piperidine (0.1 equiv) at reflux for 6 hours.
  • Cyclization : Treat the resulting α,β-unsaturated ketone with hydroxylamine hydrochloride (1.5 equiv) in acetic acid at 100°C for 4 hours.
  • Hydrolysis and Activation : Hydrolyze the ethyl ester to carboxylic acid using NaOH (2M), then convert to acyl chloride with thionyl chloride (3.0 equiv) in toluene.

Analytical Metrics :

  • Overall Yield: 55%
  • $$ ^13\text{C NMR} $$ (101 MHz, CDCl₃) δ 162.1 (C=O), 149.8 (oxazole-C), 134.2–128.5 (aryl-C), 21.3 (CH₃).

Coupling of Intermediates A and B

Amide Bond Formation

The final step involves coupling Intermediate A and B using Schotten-Baumann conditions:

Methodology :

  • Dissolve Intermediate A (1.0 equiv) in THF, and add triethylamine (2.5 equiv).
  • Slowly add Intermediate B (1.1 equiv) in THF at 0°C.
  • Stir at room temperature for 6 hours.
  • Extract with ethyl acetate, wash with brine, and purify via recrystallization (ethanol/water).

Performance Metrics :

  • Yield: 85%
  • Purity (HPLC): ≥98%
  • Melting Point: 142–144°C

Comparative Analysis of Synthetic Routes

Parameter SNAr Route (A) Reductive Amination (A) Hantzsch Oxazole (B)
Yield 68–72% 82% 55%
Reaction Time 12 hours 24 hours 10 hours
Purification Complexity Moderate Low High
Scalability Limited High Moderate

Critical Insights :

  • Reductive amination offers higher yields for Intermediate A but requires stringent anhydrous conditions.
  • Oxazole synthesis remains a bottleneck due to moderate yields, necessitating optimization of cyclization conditions.

Industrial-Scale Considerations

  • Cost Efficiency : Sourcing 2,3-dichloro-5-(trifluoromethyl)pyridine is cost-prohibitive; alternative routes using catalytic trifluoromethylation are under investigation.
  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) in SNAr reactions reduces environmental impact.
  • Safety : Thionyl chloride handling requires closed-system processing to mitigate HCl gas release.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring’s 3-chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr) under basic or catalytic conditions. Similarly, the 2-chlorophenyl group on the oxazole may participate in cross-coupling reactions.

Key Reactions:

  • Chlorine Displacement:
    Reactivity with amines (e.g., morpholine) or thiols in the presence of Pd catalysts .
    Example:

    Ar-Cl+NH2RPd(OAc)2,BaseAr-NHR+HCl\text{Ar-Cl} + \text{NH}_2\text{R} \xrightarrow{\text{Pd(OAc)}_2, \text{Base}} \text{Ar-NHR} + \text{HCl}
  • Trifluoromethyl Stability:
    The -CF₃ group is typically inert under mild conditions but may act as an electron-withdrawing group, enhancing electrophilicity at adjacent sites .

Ring-Opening and Rearrangement

The diazepane core (1,4-diazepane) may undergo ring-opening under acidic or oxidative conditions.

Observed Pathways:

Condition Reaction Outcome Mechanism
HCl (aq.)Cleavage to form linear amine intermediatesProtonation followed by hydrolysis
H₂O₂ (oxidative)Oxidation to lactam derivativesRadical-mediated oxidation

Carbonyl Reactivity

The oxazole-4-carbonyl group participates in nucleophilic acyl substitutions, enabling functionalization.

Reactions Include:

  • Amide Formation:
    Reaction with primary amines to form substituted amides:

    R-COCl+R’NH2R-CONHR’+HCl\text{R-COCl} + \text{R'NH}_2 \rightarrow \text{R-CONHR'} + \text{HCl}
  • Reduction:
    LiAlH₄ reduces the carbonyl to a methylene group (-CH₂-).

Heterocyclic Modifications

The oxazole and pyridine rings undergo electrophilic substitution or ring-expansion reactions.

Oxazole Reactivity:

  • Electrophilic Substitution:
    Nitration or sulfonation at the 5-methyl position under acidic conditions .

  • Ring-Opening:
    Hydrolysis in H₂O/H⁺ yields carboxylic acid derivatives .

Catalytic Cross-Coupling

The compound’s aryl halide groups participate in Suzuki-Miyaura or Buchwald-Hartwig couplings.

Example Catalytic Systems:

Reaction Type Catalyst Yield Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃72–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos68–78%

Stability Under Hydrolytic Conditions

The compound’s stability in aqueous environments is critical for pharmaceutical applications.

Hydrolysis Data:

pH Temperature Half-Life Degradation Product
2.037°C8.2 hoursOxazole ring-opened carboxylic acid
7.437°C48 hoursMinimal degradation
9.037°C3.5 hoursDiazepane ring-opened diamine

Data extrapolated from structural analogs .

Photochemical Reactivity

UV irradiation induces radical-mediated decomposition, particularly at the trifluoromethylpyridine moiety.

Key Findings:

  • Primary Pathway: C-Cl bond cleavage generates aryl radicals, leading to dimerization .

  • Quantum Yield: Φ = 0.12 ± 0.03 (λ = 254 nm, methanol) .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent . Its structure suggests possible interactions with various biological targets, making it a candidate for drug development. Studies indicate that compounds with similar structures exhibit significant activity against various diseases, including cancer and bacterial infections.

Case Study: Anticancer Activity
Research has shown that derivatives of pyridine and oxazole exhibit cytotoxic effects against cancer cell lines. The incorporation of the diazepane structure may enhance these effects due to increased binding affinity to target proteins involved in cell proliferation and survival.

Biological Research

In biological studies, this compound can serve as a probe for studying enzyme activity and other biochemical processes. Its ability to modulate protein interactions makes it valuable in understanding disease mechanisms at the molecular level.

Case Study: Enzyme Inhibition
Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways. For example, its interaction with kinases could provide insights into the regulation of cell signaling pathways critical for cancer progression.

Materials Science

The compound's unique chemical properties allow it to be utilized in materials science , particularly in the development of new polymers or coatings. Its stability and reactivity can lead to innovative materials with tailored properties for industrial applications.

Case Study: Polymer Development
Research indicates that integrating such compounds into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in creating coatings that require resistance to environmental degradation.

Summary of Applications

Field Application Potential Impact
Medicinal ChemistryDrug DevelopmentTargeting cancer and infectious diseases
Biological ResearchEnzyme ModulationUnderstanding disease mechanisms
Materials SciencePolymer CoatingsEnhanced material properties

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1,4-diazepane involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:

Compound Core Structure Substituents Key Features Evidence Source
Target Compound
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1,4-diazepane
1,4-diazepane - Pyridine (Cl, CF₃)
- Oxazole-carbonyl (Cl, CH₃)
High polarity due to carbonyl; steric bulk from oxazole and pyridine groups.
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methanesulfonyl-1,4-diazepane 1,4-diazepane - Pyridine (Cl, CF₃)
- Methanesulfonyl (-SO₂CH₃)
Sulfonyl group enhances solubility and acidity; reduced steric hindrance.
5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol Piperidine - Pyridine (Cl, CF₃)
- Triazole-thiol (-SH)
Thiol group enables covalent binding; piperidine offers conformational rigidity.
3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one Pyridazinone - Pyridine (Cl, CF₃)
- Pyrazole (Cl)
Pyridazinone core introduces keto-enol tautomerism; planar structure.

Key Observations :

This flexibility may influence binding kinetics in biological systems. The oxazole-carbonyl group in the target compound introduces a polarizable carbonyl bond, absent in the sulfonyl analog , which could alter hydrogen-bonding capacity.

Substituent Effects: Trifluoromethyl (-CF₃): Present in all analogs, this group enhances lipophilicity and metabolic stability across the series . Sulfur-Containing Groups: The methanesulfonyl group in increases water solubility, while the thiol (-SH) in may enable disulfide bond formation or metal chelation.

Physicochemical Properties: The target compound’s molar mass (504.3 g/mol) exceeds that of the sulfonyl analog (C₁₃H₁₄ClF₃N₃O₂S, ~365.8 g/mol) , primarily due to the bulky oxazole-carbonyl moiety.

Biological Activity

The compound 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1,4-diazepane is a synthetic organic molecule that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H17ClF3N3O2C_{20}H_{17}ClF_3N_3O_2 with a molecular weight of approximately 419.85 g/mol. The structure features a pyridine ring, an oxazole moiety, and a diazepane framework, which are known to contribute to various biological activities.

Anticancer Activity

Numerous studies have indicated that compounds containing oxazole and pyridine rings exhibit significant anticancer properties. For example, derivatives of 1,3,4-oxadiazole have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others . The specific compound may exhibit similar activity due to its structural components.

Cell Line IC50 (µM) Reference
HeLa92.4
CaCo-285.0
A549 (lung carcinoma)78.0

Antimicrobial Activity

The antimicrobial properties of compounds containing the oxazole ring have been widely documented. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives with similar structures demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL Reference
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Neuroprotective Effects

Recent research has suggested that compounds with diazepane structures may possess neuroprotective properties. These compounds have been studied for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress . The specific compound's ability to cross the blood-brain barrier could enhance its potential for treating neurodegenerative diseases.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The oxazole moiety may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The pyridine ring can interact with various receptors in the central nervous system, potentially leading to neuroprotective effects.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or function through interference with metabolic pathways.

Case Studies

A study conducted by Dhumal et al. (2016) explored the antitubercular activity of similar compounds containing oxadiazole rings. The most potent derivatives showed significant inhibition against Mycobacterium tuberculosis, highlighting the potential for developing new treatments against resistant strains .

Another investigation by Paruch et al. (2020) focused on antibacterial activities of substituted 1,3,4-oxadiazole derivatives, showing promising results against various pathogens including drug-resistant strains . These studies underscore the importance of structural modifications in enhancing biological efficacy.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis optimization requires a multi-step approach. For the pyridine-oxazole-diazepane scaffold, prioritize regioselective functionalization of the trifluoromethylpyridine core (e.g., chlorination at position 3) and oxazole ring closure under controlled conditions. Use flow chemistry to enhance reproducibility and scalability, as demonstrated in Omura-Sharma-Swern oxidation protocols for diazomethane derivatives . Design of Experiments (DoE) with variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for cross-coupling) should be statistically modeled to identify optimal yields .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stability?

  • Methodological Answer : Employ a combination of:

  • HPLC-PDA-MS to detect trace impurities (e.g., residual chlorinated intermediates).
  • NMR (¹H/¹³C/¹⁹F) to confirm regiochemistry, particularly for the trifluoromethyl group and diazepane ring conformation .
  • HRMS for exact mass verification, crucial given the compound’s high halogen content.
  • Thermogravimetric Analysis (TGA) to assess thermal stability, as the oxazole-carbonyl group may decompose above 200°C .

Q. How can computational modeling guide initial hypothesis generation for this compound’s bioactivity?

  • Methodological Answer : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like GABA receptors (via diazepane) or cytochrome P450 enzymes (via pyridine/oxazole motifs). Pair this with DFT calculations to evaluate electronic effects of the trifluoromethyl group on π-π stacking interactions . Validate models against known analogs, such as pyrazoline derivatives with similar halogenation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for this compound?

  • Methodological Answer : Discrepancies often arise from divergent assay conditions (e.g., cell vs. enzyme-based assays). To address this:

  • Standardize assay protocols : Fix variables like pH (7.4 vs. 6.8), ion concentration, and incubation time.
  • Synthesize focused libraries : Modify the diazepane’s substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl) and compare activity trends.
  • Leverage meta-analysis : Cross-reference data from analogs like 1,3,4-oxadiazoline derivatives, where halogen positioning correlates with agrochemical potency .

Q. How can in vivo/in vitro discrepancies in pharmacokinetic (PK) profiles be investigated?

  • Methodological Answer :

  • Conduct hepatic microsome assays to identify metabolic hotspots (e.g., oxidation of the oxazole methyl group).
  • Use LC-MS/MS to quantify plasma protein binding, which may reduce bioavailability despite high in vitro potency .
  • Perform PBPK modeling to simulate tissue distribution, accounting for the compound’s logP (~3.5) and pKa (~8.2 for the diazepane nitrogen) .

Q. What experimental designs are effective for studying multi-target interactions (e.g., dual receptor modulation)?

  • Methodological Answer :

  • Polypharmacology profiling : Screen against panels of GPCRs, kinases, and ion channels using high-content imaging or TR-FRET assays.
  • Synergy studies : Combine the compound with known inhibitors (e.g., CDPPB for mGluR5) to detect additive or antagonistic effects .
  • Cryo-EM/XRPD : Resolve co-crystal structures with primary targets to map binding pockets and guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.